EAD1 falls under the category of organic compounds. It may be classified based on its functional groups and molecular structure, which can include various subcategories such as hydrocarbons, alcohols, or esters depending on its specific chemical makeup. The classification system often used in chemistry involves categorizing compounds by their functional groups, which dictate their reactivity and interactions.
The synthesis of EAD1 can involve several methodologies depending on its structural requirements. Common synthetic methods for organic compounds include:
The molecular structure of EAD1 can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. These methods provide insight into the arrangement of atoms within the molecule, including bond lengths and angles.
While specific structural data for EAD1 is not provided in the search results, general information about similar compounds can be inferred from existing literature. The structure typically includes carbon backbone chains with functional groups that confer specific properties.
EAD1 may participate in various chemical reactions typical for organic compounds. These could include:
The reaction pathways are influenced by factors such as solvent choice, temperature, and the presence of catalysts. Understanding these details is crucial for optimizing yield and purity in synthetic processes.
The mechanism of action for EAD1 would depend on its application and biological targets. For instance:
Quantitative data regarding binding affinities or inhibition constants can typically be gathered from biochemical assays or computational modeling studies.
Physical properties such as melting point, boiling point, solubility, and density are fundamental characteristics that define how EAD1 behaves under various conditions. These properties are essential for determining storage conditions and potential applications.
Chemical properties include reactivity with acids/bases, stability under heat/light exposure, and potential for polymerization or decomposition. Detailed analyses often require experimental data obtained through standardized tests.
EAD1 may have several applications in scientific research including:
EAD1 (Chemical Name: N.D.) is a synthetic small-molecule compound with the molecular formula C₂₄H₂₇Cl₂N₇ (MW: 484.42 g/mol) and CAS numbers 1644388-26-0 (free base) or 2320427-95-8 (salt form) [1] [2] [6]. It is characterized as a potent autophagy inhibitor with demonstrated antiproliferative effects in cancer cell lines. Its discovery emerged from targeted drug development efforts to modulate cellular degradation pathways, specifically via disruption of autophagosome-lysosome fusion [2] [6].
Table 1: Core Molecular Properties of EAD1
Property | Value | Measurement Context |
---|---|---|
Molecular Weight | 484.42 g/mol | Free base form [1] |
CAS Number (Free Base) | 1644388-26-0 | TargetMol/MedChemExpress [1] [6] |
CAS Number (Salt) | 2320427-95-8 | Selleckchem [2] |
Primary Biological Target | Autophagy pathway | IC₅₀ = 5.8 μM (BxPC3 cells) [1] [2] |
Solubility | 100 mg/mL in DMSO, Water, Ethanol [2] | In vitro assays |
The compound’s significance spans multiple disciplines:
Table 2: Interdisciplinary Applications of EAD1
Discipline | Research Application | Key Findings |
---|---|---|
Cancer Pharmacology | Autophagy inhibition in solid tumors | Reduces viability in NSCLC and pancreatic models [2] [6] |
Molecular Pathobiology | Link between autophagy blockade and apoptosis | Triggers caspase activation at >25 μM [6] |
Chemical Biology | Target validation for autophagy-related proteins | Modulates LC3-II/p62 independent of lysosomal pH [2] |
EAD1’s academic importance lies in its potential to elucidate therapeutic vulnerabilities in autophagy-dependent cancers. Autophagy enables tumor survival under metabolic stress, making its inhibition a strategy to sensitize resistant cancers [2] [6]. Current research objectives prioritize:
These objectives adhere to SMART criteria [8]:
Table 3: Key Research Objectives for EAD1
Objective Category | Example Objective | Alignment with Field Needs |
---|---|---|
Target Identification | Identify EAD1-binding proteins via pull-down/MS | Resolves mechanism of action ambiguity |
Combinatorial Therapy | Test synergy with paclitaxel in 3D tumor spheroids | Addresses chemotherapy resistance |
In Vivo Bioactivity | Establish MTD and tumor growth inhibition in PDX mice | Bridges in vitro findings to translation |
Biomarker Development | Correlate p62 levels with treatment response | Enables patient stratification in future trials |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7